N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide
CAS No.:
Cat. No.: VC15152067
Molecular Formula: C23H19NO5S
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19NO5S |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C23H19NO5S/c1-13-16-11-14(24-23(26)20-5-4-10-30-20)6-8-19(16)29-22(13)21(25)17-12-15(27-2)7-9-18(17)28-3/h4-12H,1-3H3,(H,24,26) |
| Standard InChI Key | XPOCHQDEQFRPOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)C4=C(C=CC(=C4)OC)OC |
Introduction
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of amides. It features a unique structural arrangement consisting of a benzofuran moiety, a dimethoxybenzoyl group, and a thiophene-2-carboxamide group. The molecular formula for this compound is C23H19NO5S, indicating the presence of multiple functional groups that contribute to its chemical properties and potential biological activities .
Synthesis
The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide typically involves several key steps, including the formation of the benzofuran core, the introduction of the dimethoxybenzoyl group, and the attachment of the thiophene-2-carboxamide moiety. Specific reagents and conditions are crucial for optimizing the yield and purity of the final product.
Biological Activities
While specific biological activities of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide are not extensively documented, compounds with similar structures often exhibit notable biological effects. These may include interactions with enzymes and receptors, potentially leading to therapeutic applications in areas such as inflammation and cancer research.
Comparison with Related Compounds
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide can be compared with other benzofuran derivatives that have shown promise in pharmacological research. For example:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide | Contains a methoxybenzamide group | Exhibits antioxidant and anti-inflammatory properties |
| N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide | Features an acetamide group | Shows potential in cancer research by interfering with microtubule dynamics |
| N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | Includes a benzamide core | Demonstrates cytotoxic effects against cancer cell lines |
Potential Applications
Given its structural complexity and potential biological activities, N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide may have applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
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